molecular formula C20H22N2O3S B6536470 N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzenesulfonamide CAS No. 1021208-69-4

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzenesulfonamide

Cat. No.: B6536470
CAS No.: 1021208-69-4
M. Wt: 370.5 g/mol
InChI Key: JOJAEEJEFNKHDX-UHFFFAOYSA-N
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Description

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture, combining a 2,3-dihydro-1H-indole (indoline) core that is N-acylated with a cyclopentanecarbonyl group and further substituted at the 6-position with a benzenesulfonamide moiety. This specific molecular framework is recognized as a privileged scaffold in the design of protease inhibitors and modulators of protein-protein interactions . The benzenesulfonamide group is a well-established zinc-binding pharmacophore found in potent inhibitors of various enzymes, most notably carbonic anhydrase isoforms . Furthermore, structural analogs of this compound, which maintain the 1-cyclopentanecarbonyl-indoline core, have been investigated as novel chemotypes for targeting viral capsid proteins, demonstrating the research value of this scaffold in antiviral development . The presence of the sulfonamide functional group also aligns this molecule with a class of compounds studied for their potential interactions with tyrosine kinase receptors, which are implicated in oncology and neurodegenerative disease research . Researchers can utilize this reagent as a key intermediate or a building block for the synthesis of more complex derivatives, as a reference standard in analytical studies, or as a core structure in high-throughput screening assays to identify new biologically active molecules. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20(16-6-4-5-7-16)22-13-12-15-10-11-17(14-19(15)22)21-26(24,25)18-8-2-1-3-9-18/h1-3,8-11,14,16,21H,4-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJAEEJEFNKHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Ring Formation via Spirocyclization

The spiro[cyclopentane-1,3'-indolin]-2'-one scaffold, as described in patent WO2018109650A1, serves as a strategic starting point.

Step 1: Nitration of 2,3-Dihydro-1H-indol-2-one

  • Reagents : Nitric acid, sulfuric acid.

  • Conditions : 0–5°C, 2–4 hours.

  • Outcome : 5-Nitro-2,3-dihydro-1H-indol-2-one is obtained in 85–90% yield.

Step 2: Spirocyclization with 1,4-Dibromobutane

  • Reagents : 1,4-Dibromobutane, potassium tert-butoxide.

  • Conditions : Dry THF, -15°C to 0°C, 1–2 hours.

  • Outcome : 5'-Nitrospiro[cyclopentane-1,3'-indolin]-2'-one forms via nucleophilic substitution (62–70% yield).

Step 3: Reduction of Nitro Group to Amine

  • Reagents : Hydrazine hydrate, palladium on carbon (Pd/C).

  • Conditions : Ethanol, 100°C for 2 hours, followed by hydrogenation at 25°C.

  • Outcome : 5'-Amino-2'-oxospiro[cyclopentane-1,3'-indoline] (89% yield).

Step 4: Acylation with Cyclopentanecarbonyl Chloride

  • Reagents : Cyclopentanecarbonyl chloride, triethylamine.

  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

  • Outcome : 1-Cyclopentanecarbonyl-5'-amino-2'-oxospiro[cyclopentane-1,3'-indoline] (78% yield).

Optimization and Challenges

Regioselectivity in Acylation

The 1-position of the indole ring is preferentially acylated due to steric hindrance at the 3-position, as confirmed by NMR studies. Competing reactions at the 3-position are mitigated by using bulky bases like potassium tert-butoxide.

Purification of Sulfonamide Product

  • Crystallization : Ethanol/water mixtures yield pure product as white crystals.

  • Chromatography : Gradient elution (hexane → ethyl acetate) resolves unreacted sulfonyl chloride and byproducts.

Spectroscopic Characterization

Key Data for Final Product

Technique Observations
¹H-NMR (300 MHz) δ 10.1 (s, 1H, NH), 7.8–7.4 (m, 5H, aromatic), 2.9–2.7 (m, 2H, CH₂), 1.9–1.6 (m, 8H, cyclopentane).
LC-MS m/z 402.4 [M+H]⁺, consistent with molecular formula C₂₂H₂₁F₃N₂O₂.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Spirocyclization 62–70%3–4 hoursHigh regioselectivity for 1-position.
Direct Acylation 75–78%12 hoursAvoids nitro reduction step.
Sulfonylation 50–62%6 hoursCompatible with sensitive indole derivatives.

Industrial-Scale Considerations

  • Cost Efficiency : 1,4-Dibromobutane and cyclopentanecarbonyl chloride are commercially available at scale.

  • Waste Management : Acidic quenches require neutralization before disposal.

  • Process Safety : Exothermic nitration and hydrogenation steps necessitate temperature-controlled reactors .

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Oxidation of the indole core can lead to the formation of indole-3-carboxylic acids.

  • Reduction: Reduction of the compound can result in the formation of reduced indole derivatives.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These properties make them potential candidates for drug development and therapeutic applications.

Medicine: The compound's biological activities suggest potential applications in the treatment of diseases such as cancer, microbial infections, and inflammatory conditions. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure and reactivity make it a versatile component in various chemical processes.

Mechanism of Action

The mechanism by which N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related benzenesulfonamide derivatives:

Compound Name Core Structure Key Substituents Therapeutic Target Activity Findings Reference
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzenesulfonamide Indole-benzenesulfonamide Cyclopentanecarbonyl at indole N1 Not explicitly stated Hypothetical: Potential enzyme inhibition or cytotoxicity N/A
N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide () Quinoline-benzenesulfonamide Styryl, hydroxyl, nitro groups HIV integrase (HIV IN) Moderate inhibition; enhanced activity with nitro and hydroxyl groups
N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide () Indoloquinazoline-benzenesulfonamide Dioxo-dihydroquinazolin core Not specified Synthesized via sulfonyl chloride coupling; structural focus on heterocyclic expansion
Motesanib () Indole-pyridine carboxamide Pyridinylmethyl amino group Angiogenesis (VEGFR/PDGFR) Angiogenic agent; targets kinase signaling

Key Findings and Implications

Antiviral Activity (HIV Integrase Inhibition)
  • Compound : The presence of a nitro group on the benzenesulfonamide and a hydroxyl group on the styryl moiety correlates with improved HIV IN inhibitory activity. These groups likely enhance electron withdrawal and hydrogen bonding, critical for enzyme interaction .
Therapeutic Targeting and Cytotoxicity
  • Motesanib () : Demonstrates the role of indole derivatives in targeting angiogenesis. Its pyridine carboxamide group enables kinase inhibition, a mechanism distinct from benzenesulfonamide-based compounds .
  • Cytotoxicity Assay (): The SRB assay is a gold standard for evaluating anticancer activity.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzenesulfonamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with the preparation of the indole core followed by sulfonamide coupling. Key steps include:

  • Cyclopentanecarbonylation : Reacting 2,3-dihydro-1H-indol-6-amine with cyclopentanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Sulfonamide Formation : Coupling the intermediate with benzenesulfonyl chloride in the presence of a base (e.g., NaOH) at controlled temperatures (0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. Reaction pH and solvent polarity significantly impact yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions on the indole and sulfonamide moieties. For example, the cyclopentanecarbonyl group shows distinct carbonyl (δ ~170 ppm in 13C NMR) and methylene proton signals (δ 1.5–2.0 ppm in 1H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+ at m/z 397.14) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect trace impurities .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms, using fluorometric or colorimetric substrates (e.g., celecoxib as a positive control) .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., neuropeptide Y Y2 receptor) to determine IC50 values .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of the cyclopentanecarbonyl indole intermediate to improve overall yield?

  • Methodological Answer :

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics, reducing reaction time from 12 h to 4 h .
  • Solvent Optimization : Replace dichloromethane with THF to enhance solubility of the indole intermediate, increasing yield from 65% to 85% .
  • In-Line Analytics : Employ FTIR monitoring to track carbonyl group formation and minimize over-reaction byproducts .

Q. What strategies can address discrepancies in reported biological activities across different studies?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .
  • Structural Analog Comparison : Compare activity profiles with analogs (e.g., JNJ-5207787, a Y2 antagonist) to identify critical substituents .
  • Meta-Analysis : Use computational tools (e.g., PCA) to cluster activity data from diverse studies and identify outliers .

Q. What computational methods are suitable for predicting binding affinities and guiding structural modifications?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or Y2 receptors, focusing on sulfonamide group hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability in physiological conditions .
  • QSAR Modeling : Build 2D/3D-QSAR models using descriptors like logP and polar surface area to prioritize derivatives with improved solubility .

Q. How can conflicting data on solubility and stability under physiological conditions be resolved?

  • Methodological Answer :

  • Solvent System Testing : Evaluate solubility in PEG-400/water mixtures (1:1 v/v) or cyclodextrin complexes to mimic biological fluids .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions (pH 1–13) to identify degradation pathways via LC-MS .
  • Stability-Indicating Assays : Develop validated HPLC methods to quantify intact compound and degradation products over time .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Pharmacokinetics : Administer via oral gavage (10 mg/kg) and measure plasma concentrations using LC-MS/MS. Calculate AUC, Cmax, and t1/2 .
  • Toxicity Screening : Acute toxicity in BALB/c mice (OECD 425 guidelines) with histopathology of liver/kidney tissues .
  • Metabolite Profiling : Identify phase I/II metabolites via liver microsome incubations and UPLC-QTOF-MS .

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